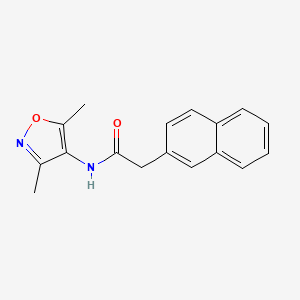
2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione, also known as DMQDT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DMQDT belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione exerts its biological activities through various mechanisms of action. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Additionally, 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione has been found to inhibit viral replication by targeting viral enzymes.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, thereby reducing oxidative stress. 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione has also been shown to decrease the levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Furthermore, 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione has been found to modulate the expression of various genes involved in cancer progression, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione is its broad-spectrum activity against cancer cells, bacteria, fungi, and viruses. This makes it a promising candidate for the development of novel therapeutics. However, one limitation of 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione. One potential area of investigation is the development of 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione-based combination therapies for the treatment of cancer. Another area of interest is the optimization of the synthesis method to improve the yield and purity of 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione.
Métodos De Síntesis
2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione can be synthesized through several methods, including the reaction of 2-aminobenzamide with 3,4-dimethoxybenzaldehyde in the presence of thionyl chloride and sodium azide. Another method involves the reaction of 2-aminobenzamide with 3,4-dimethoxybenzoyl chloride in the presence of triethylamine and thionyl chloride.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and antiviral activities. 2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione has also been investigated for its potential as an anti-inflammatory and antioxidant agent.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-19-13-8-7-10(9-14(13)20-2)15-17-12-6-4-3-5-11(12)16(21)18-15/h3-9H,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDLLFPVFINEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=S)C3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone](/img/structure/B7528208.png)
![(E)-N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-N-prop-2-ynylprop-2-enamide](/img/structure/B7528214.png)

![2-Cyclopent-2-en-1-yl-1-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7528223.png)

![[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7528232.png)



![3-(4-methoxyphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7528250.png)


![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)
![2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B7528296.png)